molecular formula C11H8N2O5 B7784869 Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate CAS No. 163160-57-4

Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate

Cat. No.: B7784869
CAS No.: 163160-57-4
M. Wt: 248.19 g/mol
InChI Key: SVYATAVBYMWSBG-UHFFFAOYSA-N
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Description

Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of a nitro group at the 5-position of the indole ring and an ester group at the 2-position. It is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate typically involves the nitration of an indole derivative followed by esterification. One common method starts with the nitration of 3-indoleacetic acid to introduce the nitro group at the 5-position. This is followed by esterification using methanol and a suitable acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-Amino-3-indolyl-2-oxoacetate

    Reduction: 2-(5-Nitro-3-indolyl)-2-oxoacetic acid

    Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate is used in a variety of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active indole derivative, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-Nitro-3-indolyl)propanoate
  • 2-(5-Nitro-3-indolyl)-2-oxoacetic acid
  • 2-[(2-Methyl-5-nitro-3-indolyl)-carbonyl]benzoic acid

Uniqueness

Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate is unique due to its specific substitution pattern and functional groups. The presence of both a nitro group and an ester group at specific positions on the indole ring imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-(5-Nitro-3-indolyl)-2-oxoacetate, a compound with the CAS number 163160-57-4, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features an indole moiety, which is known for its diverse biological properties. The presence of the nitro group and the ester functionality contributes to its reactivity and biological interactions.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of indole derivatives, including this compound.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (µM)MBC (µM)Target Organisms
This compoundTBDTBDGram-positive and Gram-negative bacteria
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives37.9–113.857.8–118.3S. aureus, L. monocytogenes

Recent evaluations have indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains, often outperforming traditional antibiotics such as ampicillin and streptomycin . The minimal inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth at relatively low concentrations.

Anticancer Activity

The indole framework is also associated with anticancer properties. Research has shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study: Indole Derivatives in Cancer Treatment

In a study examining the effects of indole derivatives on cancer cell lines, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against multiple cancer types, including breast and colon cancer . The mechanism of action often involves the induction of cell cycle arrest and apoptosis through pathways involving caspases and reactive oxygen species (ROS) .

Table 2: Cytotoxicity of Indole Derivatives

CompoundIC50 (µM)Cell Lines
This compoundTBDVarious cancer cell lines (e.g., MCF7, HCT116)
Fascaplysin0.6–4Human colon carcinoma HCT-116

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Indole derivatives may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Many studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some indole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Properties

IUPAC Name

methyl 2-(5-nitro-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-18-11(15)10(14)8-5-12-9-3-2-6(13(16)17)4-7(8)9/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYATAVBYMWSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277206
Record name Methyl 5-nitro-α-oxo-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163160-57-4
Record name Methyl 5-nitro-α-oxo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163160-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-nitro-α-oxo-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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